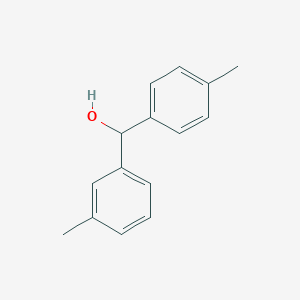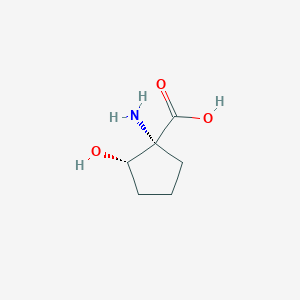
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI) is a chiral amino acid that has gained significant attention in the scientific community due to its unique properties and potential applications. This amino acid is commonly referred to as 1-amino-2-hydroxycyclopentanecarboxylic acid or ACPC. It is a cyclic amino acid that has a hydroxyl group and an amino group attached to the cyclopentane ring. The chemical structure of ACPC is shown below:
Mécanisme D'action
The mechanism of action of ACPC involves its interaction with the NMDA receptor. ACPC binds to a specific site on the receptor, known as the glycine site, and enhances the activity of the receptor. This leads to increased calcium influx into the neuron, which is essential for synaptic plasticity and memory formation.
Effets Biochimiques Et Physiologiques
ACPC has been shown to have several biochemical and physiological effects. It has been found to enhance long-term potentiation (LTP), which is a process that underlies memory formation and learning. ACPC has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
ACPC has several advantages for use in lab experiments. It is a chiral amino acid, which means that it has two enantiomers that can be separated and studied individually. This allows for a more detailed understanding of its mechanism of action. ACPC is also relatively stable and can be easily synthesized in the lab.
One of the limitations of ACPC is that it has poor solubility in water, which can make it difficult to study its effects in vivo. Additionally, ACPC has been found to have a relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on ACPC. One area of interest is the development of more potent and selective NMDA receptor modulators based on the structure of ACPC. Another area of research is the investigation of the potential therapeutic applications of ACPC in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of ACPC and its effects on synaptic plasticity and memory formation.
Méthodes De Synthèse
The synthesis of ACPC can be achieved by various methods. One of the commonly used methods is the reduction of 1,2-epoxycyclopentane with lithium aluminum hydride, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. This method yields the (Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI)) enantiomer of ACPC.
Applications De Recherche Scientifique
ACPC has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. ACPC has been found to enhance the activity of the NMDA receptor, leading to improved cognitive function and memory consolidation.
Propriétés
Numéro CAS |
197247-90-8 |
|---|---|
Nom du produit |
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI) |
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(1R,2S)-1-amino-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)3-1-2-4(6)8/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m0/s1 |
Clé InChI |
HGIWJIYAECWSED-UJURSFKZSA-N |
SMILES isomérique |
C1C[C@@H]([C@](C1)(C(=O)O)N)O |
SMILES |
C1CC(C(C1)(C(=O)O)N)O |
SMILES canonique |
C1CC(C(C1)(C(=O)O)N)O |
Synonymes |
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
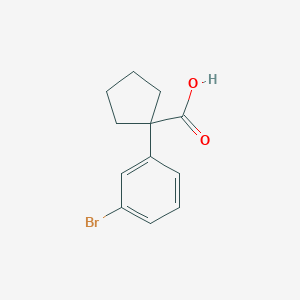
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)
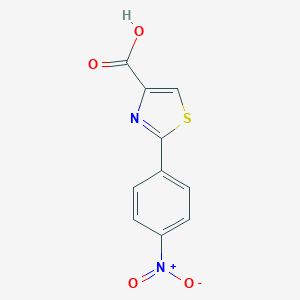
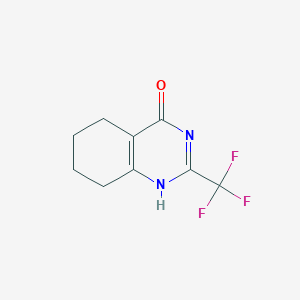
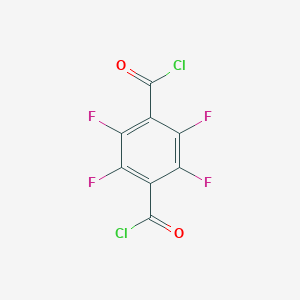
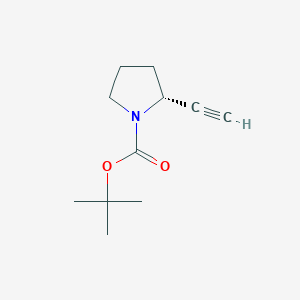

![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)
